molecular formula C10H17NO B13045482 1-(5-Methyl-2-furyl)pentylamine

1-(5-Methyl-2-furyl)pentylamine

Cat. No.: B13045482
M. Wt: 167.25 g/mol
InChI Key: RLDRFNUDZLBVLG-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-furyl)pentylamine is an organic compound with the molecular formula C10H17NO. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2-furyl)pentylamine typically involves the reaction of 5-methyl-2-furylmethanol with a suitable amine precursor under specific conditions. One common method is the reductive amination of 5-methyl-2-furylmethanol using pentylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2-furyl)pentylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

1-(5-Methyl-2-furyl)pentylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-furyl)pentylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various biological molecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furyl)pentylamine: Similar structure but lacks the methyl group on the furan ring.

    1-(5-Methyl-2-thienyl)pentylamine: Contains a thiophene ring instead of a furan ring.

    1-(5-Methyl-2-pyrrolyl)pentylamine: Contains a pyrrole ring instead of a furan ring.

Uniqueness

1-(5-Methyl-2-furyl)pentylamine is unique due to the presence of the methyl-substituted furan ring, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)pentan-1-amine

InChI

InChI=1S/C10H17NO/c1-3-4-5-9(11)10-7-6-8(2)12-10/h6-7,9H,3-5,11H2,1-2H3

InChI Key

RLDRFNUDZLBVLG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(O1)C)N

Origin of Product

United States

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